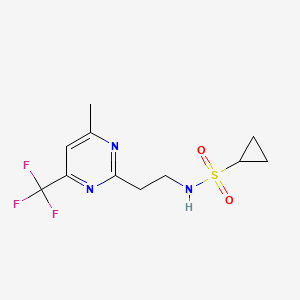

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

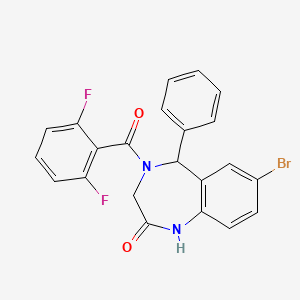

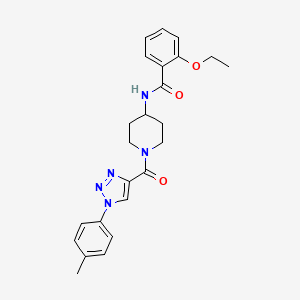

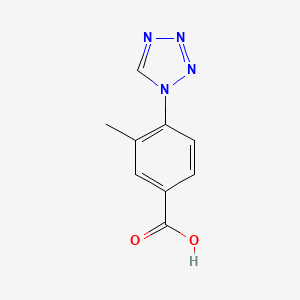

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

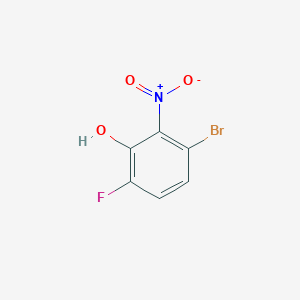

The synthesis of similar compounds has been reported in the literature . For instance, a white solid was obtained with a yield of 60% and a melting point of 152–153 °C . The 1H NMR and 13C NMR data were provided, and the high-resolution mass spectrometry (HRMS) calculated for C19H12BrF4N3O2 (M + H)+ was 470.0122, which matched the found value of 470.0118 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of a related compound was determined to be monoclinic, with a space group of P21/c (no. 14), and cell parameters a = 8.6952 (7) Å, b = 19.6715 (18) Å, c = 8.0995 (8) Å, β = 110.691 (3)° .Chemical Reactions Analysis

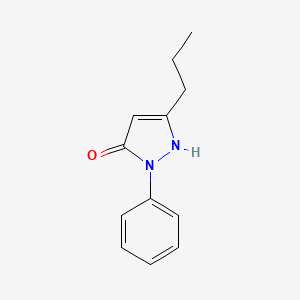

The chemical reactions of similar compounds have been studied . For example, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were reacted for 2–3 h at room temperature, and the solvent was removed . Water was added to the residue, the precipitate formed was filtered off and recrystallized from ethanol to yield 70% of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point was found to be 212°C, and the vapor pressure was 9.55 x 10-11 mPa (25°C) .Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Pyrimidine derivatives, including N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide , have shown potential in neuroprotection. This is particularly relevant for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s neuroprotective properties may be attributed to its ability to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Anti-neuroinflammatory Properties

In addition to neuroprotection, this compound has been evaluated for its anti-neuroinflammatory effects. It has demonstrated significant properties in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. The structural framework of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide may contribute to its potential as an antimicrobial agent, targeting a variety of microbial pathogens .

Anticancer Potential

The compound’s core structure is similar to that of other pyrimidine derivatives that have been used in cancer therapy. Its potential anticancer applications could include modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis, among others .

Antifungal Efficacy

Compounds with a pyrimidine base have shown high antifungal activity against various speciesN-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide could be developed as an antifungal agent, particularly against strains like Phomopsis sp., which are challenging to control with conventional treatments .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory activities of pyrimidine derivatives make them suitable for the development of new pain management and anti-inflammatory drugs. This compound could be explored for its efficacy in these therapeutic areas .

Cardiovascular Applications

Pyrimidine-based compounds have been associated with cardiovascular benefits, including antihypertensive effects. Research into N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide could uncover new treatments for hypertension and related cardiovascular disorders .

Potential in Treating Hair Disorders

Some pyrimidine derivatives have shown activity in treating hair disorders. Given the structural similarities, there is a possibility that N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide could be useful in this field, potentially offering new avenues for treatment .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the cell

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes . The compound’s trifluoromethyl group could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Similar compounds have been shown to influence various cellular pathways, including those involved in cell proliferation and apoptosis . The compound’s effects on these pathways could contribute to its overall biological activity.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability . This could impact its bioavailability and overall pharmacokinetic profile.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activities against various human tumor cell lines . This suggests that this compound could potentially have similar effects.

Safety and Hazards

Zukünftige Richtungen

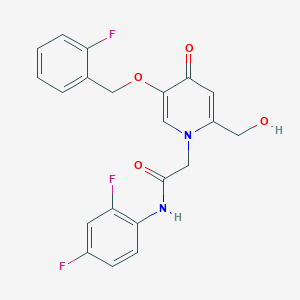

The future directions of research on similar compounds have been suggested . For instance, 17 novel pyrimidine derivatives containing an amide moiety were synthesized, and their in vitro antifungal activities were determined . This is the first report on the antifungal activities against B. dothidea, Phomopsis sp., and B. cinereal of this series of pyrimidine derivatives containing an amide moiety .

Eigenschaften

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c1-7-6-9(11(12,13)14)17-10(16-7)4-5-15-20(18,19)8-2-3-8/h6,8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBPIKYCEQIXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)

![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)